4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-Bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a heterocyclic sulfonamide compound featuring a thiazolo[5,4-b]pyridine core linked to a para-brominated benzenesulfonamide moiety. This structure combines a sulfonamide group—known for its role in medicinal chemistry—with a thiazolo-pyridine scaffold, which is associated with diverse biological activities.
Properties
IUPAC Name |
4-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZJGYSRASZPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine-3-thiol with 4-(3-bromophenyl)acryloyl chloride in the presence of a base such as triethylamine . The reaction proceeds through a cyclization step to form the thiazolo[5,4-b]pyridine ring system. The final step involves the sulfonation of the aromatic ring using benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and pyridine rings.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Scientific Research Applications
4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the PI3K/AKT signaling pathway . This pathway is crucial for cell proliferation and survival, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Structural Features of the Target Compound :
- Core : Thiazolo[5,4-b]pyridine (a fused thiazole-pyridine system).
- Substituents :
- A bromine atom at the para position of the benzenesulfonamide ring.
- A sulfonamide (-SO2NH-) group bridging the benzene and thiazolo-pyridine-phenyl groups.
Comparison Table :
Key Observations :
Spectroscopic Comparisons
- IR Spectroscopy :
- NMR : Aromatic protons in pyrazole-sulfonamides () and brominated analogs () resonate between 7.5–8.1 ppm, consistent with the target’s expected electronic environment .
Biological Activity
4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement combining a thiazolo[5,4-b]pyridine moiety with a benzenesulfonamide group, which contributes to its potential pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Formula : C₁₈H₁₂BrN₃O₂S₂
- Molecular Weight : 446.3 g/mol
- CAS Number : 863594-65-4
Anticancer Activity
Research indicates that this compound acts as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K is pivotal in regulating cellular growth, proliferation, and survival, making this compound a candidate for cancer therapy. In vitro studies have demonstrated significant inhibition of cancer cell lines, suggesting its potential as an anticancer agent .
Antibacterial Activity
The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, derivatives with similar structures have exhibited low minimum inhibitory concentrations (MICs), indicating strong antibacterial effects. For example, compounds with thiazole and sulfonamide groups have been reported to display potent activity against Staphylococcus aureus and Acinetobacter xylosoxidans .
Anti-inflammatory Properties
Thiazolo[5,4-b]pyridine derivatives are known for their anti-inflammatory effects. The presence of the sulfonamide group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of PI3K : This leads to reduced signaling pathways involved in tumor growth.
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and function.
- Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Conditions |
|---|---|---|
| Anticancer | Significant inhibition | Various cancer cell lines |
| Antibacterial | Low MIC values | S. aureus, A. xylosoxidans |
| Anti-inflammatory | Modulation of inflammatory response | In vitro models |
Case Study: Anticancer Efficacy
In a study published in 2021, derivatives of thiazolo[5,4-b]pyridine were evaluated for their anticancer efficacy. The results indicated that compounds similar to this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Q & A
Basic: What synthetic routes are reported for synthesizing 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and how is its purity confirmed?
The synthesis typically involves multi-step reactions starting with commercially available precursors. For example, thiazolo[5,4-b]pyridine derivatives are often prepared via cyclization reactions of halogenated pyridines with thiourea derivatives, followed by Suzuki coupling to introduce the phenylsulfonamide moiety . Key steps include:
- Step 1: Formation of the thiazolo[5,4-b]pyridine core via cyclization under reflux conditions.
- Step 2: Bromination at the 4-position of the benzene ring using bromine or N-bromosuccinimide (NBS).
- Step 3: Coupling with the sulfonamide group via nucleophilic substitution or palladium-catalyzed cross-coupling.
Characterization: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity is assessed via HPLC and elemental analysis .
Basic: Which in vitro assays are recommended for preliminary cytotoxicity screening of this compound?
The sulforhodamine B (SRB) assay is widely used for cytotoxicity evaluation in adherent and suspension cell cultures. This colorimetric method quantifies cellular protein content after trichloroacetic acid fixation, offering high sensitivity (detection limit ~1,000 cells/well) and compatibility with 96-well plates for high-throughput screening . Alternative fluorescence-based assays (e.g., Alamar Blue) may also be employed but require specialized equipment.
Advanced: How does the sulfonamide group contribute to phosphoinositide 3-kinase (PI3K) inhibitory activity?
The sulfonamide group in thiazolo[5,4-b]pyridine derivatives is critical for PI3Kα inhibition. Molecular docking studies reveal that the sulfonamide oxygen forms hydrogen bonds with Lys802 and Asp933 in the ATP-binding pocket of PI3Kα, stabilizing the inhibitor-enzyme complex . Substituents on the sulfonamide (e.g., 2-chloro-4-fluorophenyl) enhance potency by improving hydrophobic interactions with the PI3Kα hydrophobic region, as shown by IC50 values in the nanomolar range .
Advanced: What computational strategies are used to predict binding modes and selectivity across kinase isoforms?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to model interactions with PI3K isoforms (α, β, γ, δ). For example, compound 19a in showed 10-fold reduced activity against PI3Kβ due to steric clashes with Met804 in the β-isoform, which is replaced by smaller residues in PI3Kα . Free-energy perturbation (FEP) calculations can further refine selectivity predictions by quantifying binding energy differences.
Advanced: How do structural modifications to the thiazolo[5,4-b]pyridine core impact bioactivity?
Replacing the pyridyl group with phenyl reduces PI3Kα inhibitory activity by 50-fold, highlighting the importance of nitrogen atoms in forming hydrogen bonds with the kinase’s hinge region . Bromination at the 4-position of the benzenesulfonamide enhances metabolic stability and lipophilicity, improving membrane permeability. However, excessive bulkiness may reduce solubility, requiring optimization via logP calculations .
Advanced: What methodologies address contradictions in isoform selectivity data for kinase inhibitors?
Contradictions arise from differences in ATP-binding pocket residues across isoforms. To address this:
- Perform kinome-wide profiling (e.g., using KinomeScan) to assess off-target effects.
- Use crystal structure analysis (e.g., PDB: 6JG) to identify isoform-specific interactions .
- Optimize substituents via SAR studies focusing on residues like Met804 in PI3Kβ to minimize off-target binding .
Basic: What spectroscopic techniques confirm the structural integrity of intermediates and final compounds?
- 1H/13C NMR: Confirms proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm for thiazolo-pyridine).
- HRMS: Validates molecular formula (e.g., [M+H]+ for C19H14BrN3O2S requires m/z 452.9971).
- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: How is in vivo efficacy evaluated for compounds targeting metabolic or proliferative pathways?
- Oral Glucose Tolerance Test (OGTT): Used for antidiabetic agents (e.g., ’s GK activator in mice) to measure glucose-lowering effects.
- Xenograft Models: For anticancer activity, implant cancer cells (e.g., HCT-116 colon carcinoma) into immunodeficient mice and monitor tumor growth inhibition post-treatment .
- Pharmacokinetic Studies: Assess bioavailability via LC-MS/MS analysis of plasma samples after oral/intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
